2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide
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Overview
Description
2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide is a compound that belongs to the class of imidazo[1,5-a]pyridines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a unique structure that combines an imidazo[1,5-a]pyridine core with a piperidine moiety, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through cyclocondensation reactions involving pyridine derivatives and suitable nitrogen sources.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the imidazole ring, offering different biological activities.
2-Methyl-1H-imidazo[4,5-c]quinoline Derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
Uniqueness
2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide is unique due to its specific combination of the imidazo[1,5-a]pyridine core with a piperidine moiety and an acetamide group. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C16H22N4O |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[3-[(1-methylpiperidin-4-yl)methyl]imidazo[1,5-a]pyridin-1-yl]acetamide |
InChI |
InChI=1S/C16H22N4O/c1-19-8-5-12(6-9-19)10-16-18-13(11-15(17)21)14-4-2-3-7-20(14)16/h2-4,7,12H,5-6,8-11H2,1H3,(H2,17,21) |
InChI Key |
ZAUFDFNTXJFPRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2=NC(=C3N2C=CC=C3)CC(=O)N |
Origin of Product |
United States |
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